molecular formula C15H26ClNO2 B2986128 [(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride CAS No. 1049773-78-5

[(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride

Cat. No.: B2986128
CAS No.: 1049773-78-5
M. Wt: 287.83
InChI Key: IICGHDJGUGZRHO-UHFFFAOYSA-N
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Description

(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C15H26ClNO2 and a molecular weight of 287.83(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride typically involves the following steps:

  • Preparation of the Starting Materials: Ethoxybenzene and propoxybenzene are prepared through the reaction of phenol with ethyl chloride and propyl chloride, respectively.

  • Formation of the Intermediate: The intermediate (3-Ethoxy-4-propoxyphenyl)methylamine is synthesized by reacting ethoxybenzene and propoxybenzene with propylamine under specific reaction conditions.

  • Conversion to Hydrochloride Salt: The intermediate is then converted to its hydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride involves large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process is typically carried out in reactors equipped with temperature and pressure control systems to maintain the desired reaction environment.

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to obtain reduced derivatives.

  • Substitution: Substitution reactions can occur at the ethoxy and propoxy groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Substitution reactions are typically carried out using nucleophiles like halides or alkylating agents.

Major Products Formed:

  • Oxidation Products: Various oxo-compounds depending on the specific conditions.

  • Reduction Products: Reduced derivatives of the compound.

  • Substitution Products: Substituted derivatives at the ethoxy and propoxy positions.

Scientific Research Applications

(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride has several scientific research applications:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Studied for its pharmacological properties, such as anti-inflammatory and analgesic effects.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride is compared with other similar compounds to highlight its uniqueness:

(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(3-ethoxy-4-propoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.ClH/c1-4-9-16-12-13-7-8-14(18-10-5-2)15(11-13)17-6-3;/h7-8,11,16H,4-6,9-10,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICGHDJGUGZRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C=C1)OCCC)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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